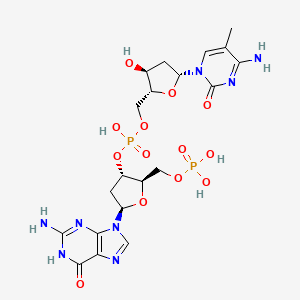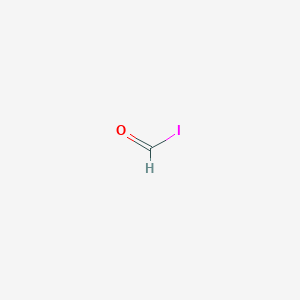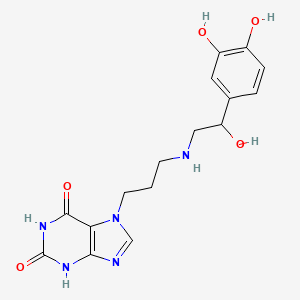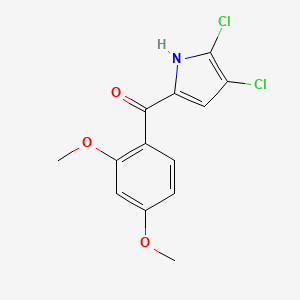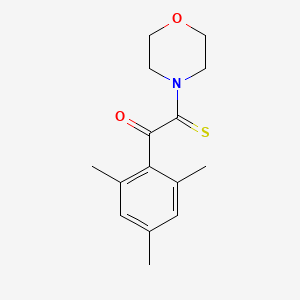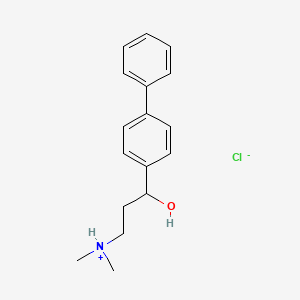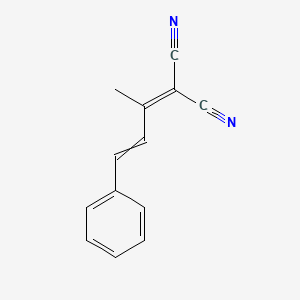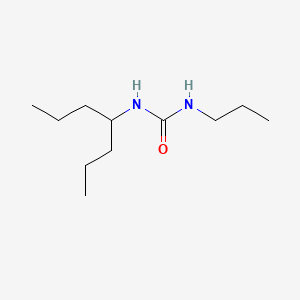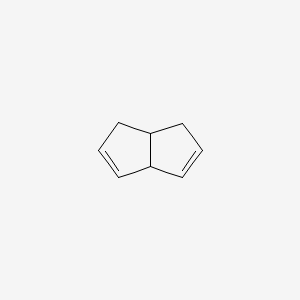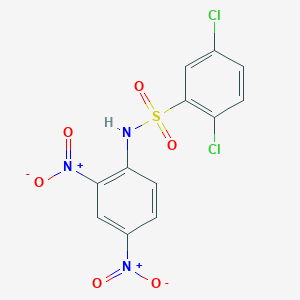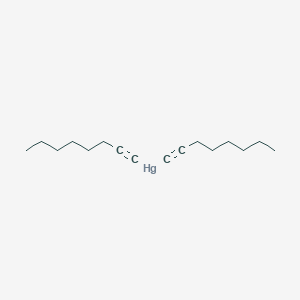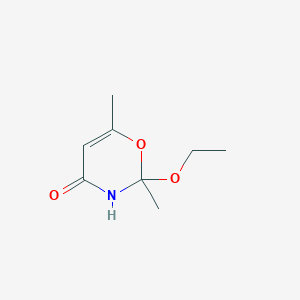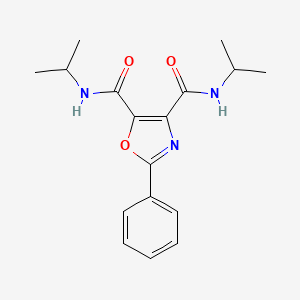
Oxazole-4,5-dicarboxamide, N,N'-diisopropyl-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazole-4,5-dicarboxamide, N,N’-diisopropyl-2-phenyl- is a heterocyclic compound that belongs to the oxazole family. Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxazole-4,5-dicarboxamide, N,N’-diisopropyl-2-phenyl- typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at room temperature. The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide in a packed reactor .
Industrial Production Methods
Industrial production of oxazole derivatives often involves continuous flow processes to ensure high efficiency and safety. The use of flow reactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Oxazole-4,5-dicarboxamide, N,N’-diisopropyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Electrophilic aromatic substitution at the C5 position, often requiring electron-donating groups.
Nucleophilic Aromatic Substitution: Occurs with leaving groups at the C2 position.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, NiO₂, CuBr₂/DBU.
Substitution Reagents: Dimethylformamide for formylation, various electrophiles for substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Medicinal Chemistry: As a scaffold for developing antimicrobial, anticancer, and anti-inflammatory agents.
Materials Science: Used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Mécanisme D'action
The mechanism of action of oxazole-4,5-dicarboxamide, N,N’-diisopropyl-2-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aleglitazar: An antidiabetic agent containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Uniqueness
Oxazole-4,5-dicarboxamide, N,N’-diisopropyl-2-phenyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
42469-47-6 |
|---|---|
Formule moléculaire |
C17H21N3O3 |
Poids moléculaire |
315.37 g/mol |
Nom IUPAC |
2-phenyl-4-N,5-N-di(propan-2-yl)-1,3-oxazole-4,5-dicarboxamide |
InChI |
InChI=1S/C17H21N3O3/c1-10(2)18-15(21)13-14(16(22)19-11(3)4)23-17(20-13)12-8-6-5-7-9-12/h5-11H,1-4H3,(H,18,21)(H,19,22) |
Clé InChI |
WCLGXTURDJMDGP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)C1=C(OC(=N1)C2=CC=CC=C2)C(=O)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



